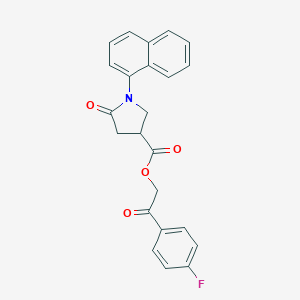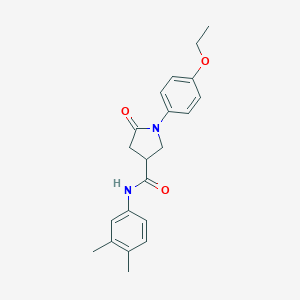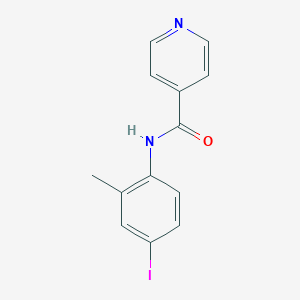![molecular formula C16H13N2O+ B271349 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium, also known as Naphthopyrazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazines, which are organic compounds that contain a six-membered ring with two nitrogen atoms. Naphthopyrazine has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
作用機序
The mechanism of action of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine is not fully understood. However, it is believed to act as a metal ion chelator, which can lead to the formation of stable complexes with metal ions. This property makes it an excellent fluorescent probe for the detection of metal ions. In addition, 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been shown to generate reactive oxygen species (ROS) upon irradiation with light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been shown to have antioxidant and anti-inflammatory effects. It can scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has also been shown to have anticancer effects, as it can induce cell death in cancer cells through the generation of ROS.
実験室実験の利点と制限
The advantages of using 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine in lab experiments include its fluorescent properties, which make it an excellent probe for the detection of metal ions. In addition, its ability to generate ROS upon irradiation with light makes it a potential photosensitizer for photodynamic therapy. However, the limitations of using 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine in lab experiments include its low yield of synthesis and its potential toxicity.
将来の方向性
There are several future directions for the research on 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine. One direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, the development of new derivatives of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine with improved properties is also an area of future research.
合成法
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine can be synthesized using various methods, including the reaction of 2-naphthylmethyl ketone with hydrazine, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-naphthylmethyl ketone with hydrazine hydrate in the presence of acetic acid, followed by oxidation with hydrogen peroxide. The yield of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine using these methods is around 50-60%.
科学的研究の応用
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. In addition, it has been investigated for its potential as an anti-inflammatory and antioxidant agent.
特性
分子式 |
C16H13N2O+ |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone |
InChI |
InChI=1S/C16H13N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2/q+1 |
InChIキー |
GVGBPLRCICSARU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)

![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)


![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)